Product packaging for N,N-Dimethyl-4-(pyridin-2-yl)aniline(Cat. No.:CAS No. 100381-45-1)

N,N-Dimethyl-4-(pyridin-2-yl)aniline

Cat. No.: B186983
CAS No.: 100381-45-1
M. Wt: 198.26 g/mol
InChI Key: QTBGSBRUWVUWCS-UHFFFAOYSA-N
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Description

Significance of Aniline-Pyridine Hybrid Systems in Academic Chemical Research

Aniline-pyridine hybrid systems are a class of compounds that feature both aniline (B41778) and pyridine (B92270) structural motifs. These hybrids are of considerable interest in various fields of chemical research due to their versatile properties.

The combination of the electron-donating aniline and electron-accepting pyridine moieties within a single molecule gives rise to unique electronic and photophysical characteristics. This has led to their exploration in areas such as:

Materials Science: Aniline-pyridine derivatives are investigated for their potential use in the development of novel organic materials with specific optical and electronic properties. researchgate.net Their ability to form coordination compounds with metal ions also opens up possibilities for creating complex three-dimensional structures. researchgate.net

Catalysis: The pyridine nitrogen in these systems can act as a ligand, coordinating with metal centers to form catalysts for various organic transformations. bhu.ac.in

Pharmaceutical and Agrochemical Research: The aniline and pyridine rings are common scaffolds in many biologically active compounds. researchgate.netnih.govrsc.org The synthesis of novel aniline-pyridine derivatives is an active area of research in the quest for new therapeutic agents and crop protection chemicals. researchgate.netnih.gov

The study of intermolecular interactions, such as hydrogen bonding, in aniline derivatives provides valuable insights into their chemical reactivity and structural organization. researchgate.net

Overview of Electron Donor-Acceptor (D-A) Systems in Organic Chemistry

Electron donor-acceptor (D-A) systems are molecules or molecular complexes where an electron-rich part (the donor) is linked to an electron-poor part (the acceptor). rsc.organylearn.ai This arrangement facilitates the transfer of electron density from the donor to the acceptor, either in the ground state or upon excitation with light. nih.gov

Key aspects of D-A systems include:

Charge-Transfer Complexes: The interaction between a donor and an acceptor can lead to the formation of a charge-transfer complex, which often exhibits unique optical and electronic properties. anylearn.ai

Photochemistry: D-A complexes can absorb light, leading to an intramolecular single-electron transfer (SET) and the formation of a radical ion pair. nih.govhepatochem.com This process is a powerful tool in synthetic chemistry for generating reactive intermediates under mild conditions. nih.govacs.org

Applications in Materials Science: The unique photophysical properties of D-A molecules make them suitable for applications in organic electronics, photovoltaics, and as non-linear optical materials. anylearn.ainih.gov

The efficiency and nature of the charge transfer in D-A systems are influenced by factors such as the strength of the donor and acceptor, the nature of the linker connecting them, and the surrounding solvent environment. documentsdelivered.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B186983 N,N-Dimethyl-4-(pyridin-2-yl)aniline CAS No. 100381-45-1

Properties

IUPAC Name

N,N-dimethyl-4-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBGSBRUWVUWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374364
Record name Benzenamine, N,N-dimethyl-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100381-45-1
Record name Benzenamine, N,N-dimethyl-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Dimethyl 4 Pyridin 2 Yl Aniline and Its Derivatives

Established Synthetic Pathways for the Core Molecular Structure

The construction of the central C-C or C-N bond between the pyridine (B92270) and aniline (B41778) rings is the cornerstone of synthesizing N,N-Dimethyl-4-(pyridin-2-yl)aniline. Key methods include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as copper-catalyzed Ullmann condensations.

A primary and widely utilized method for forging the crucial carbon-carbon bond between the pyridine and aniline rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a halopyridine with an appropriately substituted arylboronic acid or its ester. For the synthesis of this compound, this would involve the reaction of a 2-halopyridine, such as 2-bromopyridine, with 4-(dimethylamino)phenylboronic acid. The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a palladium(II) salt with a suitable phosphine (B1218219) ligand, and a base. The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and yield. While 3- and 4-pyridylboronic acids are generally stable and effective in Suzuki couplings, 2-pyridylboronic acid derivatives can exhibit lower stability, which can present a synthetic challenge. mdpi.com

Another powerful palladium-catalyzed method for the synthesis of aryl amines is the Buchwald-Hartwig amination. wikipedia.orgnih.govlibretexts.org This reaction directly forms the carbon-nitrogen bond between an aryl halide and an amine. In the context of synthesizing the target molecule, this would involve the coupling of a 2-halopyridine with N,N-dimethylaniline. The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. wikipedia.orgyoutube.com The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine. wikipedia.orglibretexts.org

The Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative pathway for the formation of the C-N bond. wikipedia.org This reaction typically requires harsher conditions, including high temperatures and polar solvents, compared to the palladium-catalyzed methods. wikipedia.org The traditional Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of stoichiometric copper. wikipedia.org More contemporary modifications often utilize catalytic amounts of a copper salt with a suitable ligand. For the synthesis of this compound, this would entail the reaction of a 2-halopyridine with N,N-dimethylaniline in the presence of a copper catalyst.

Modified 2-Phenylazopyridine Synthetic Routes

A notable synthetic route to a closely related azo-containing derivative, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, utilizes a modified 2-phenylazopyridine synthesis. This method involves the reaction of 2-aminopyridine (B139424) with N,N-dimethyl-1,4-nitrosoaniline. nih.govresearchgate.net In a typical procedure, 2-aminopyridine is dissolved in a solvent like benzene (B151609) and treated with a strong base such as sodium hydroxide. Subsequently, N,N-dimethyl-1,4-nitrosoaniline is added, and the mixture is refluxed to yield the target azo compound. nih.gov This reaction provides a direct method to introduce an azo linker between the pyridine and aniline moieties.

Multicomponent Reaction Approaches for Analogous Ligands

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecules. While a direct MCR for this compound is not prominently reported, MCRs are employed in the synthesis of structurally analogous compounds, particularly dihydropyridines and other heterocyclic systems. nih.govnih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to use anilines as the nitrogen source, leading to N-aryl-dihydropyridines. nih.gov These approaches highlight the potential for developing novel MCRs for the direct synthesis of 2-arylpyridines and their derivatives.

Synthesis of Structurally Related Analogs and Derivatives

The versatility of the synthetic methods described above allows for the preparation of a wide array of analogs and derivatives of this compound. Derivatization can be strategically performed on either the pyridine or the aniline ring, and various linker groups can be incorporated to modulate the compound's electronic and structural properties.

Derivatization Strategies on the Pyridine Moiety

Functionalization of the pyridine ring can be achieved by utilizing substituted halopyridines as starting materials in coupling reactions. For instance, introducing substituents at the 4-position of the pyridine ring can be accomplished by starting with a 2-halo-4-substituted pyridine. The Suzuki-Miyaura coupling is a robust method for this purpose, allowing for the introduction of a wide range of aryl and alkyl groups.

Starting Material (Pyridine)Coupling Partner (Aniline)Reaction TypeProduct
2-Bromopyridine4-(Dimethylamino)phenylboronic acidSuzuki-MiyauraThis compound
2-ChloropyridineN,N-DimethylanilineBuchwald-HartwigThis compound
2-IodopyridineN,N-DimethylanilineUllmannThis compound

Furthermore, electrophilic substitution reactions on the pyridine ring of the final product can be challenging due to the deactivating effect of the nitrogen atom. However, under specific conditions, functional groups can be introduced. For instance, nitration of pyridine derivatives can be achieved, although it often requires harsh conditions and may lead to a mixture of isomers. nih.gov

Derivatization Strategies on the Aniline Moiety

The aniline moiety offers several avenues for derivatization. Electrophilic aromatic substitution reactions on the aniline ring are generally facile due to the activating nature of the dimethylamino group. For example, nitration of N,N-dimethylaniline typically occurs at the para position. However, in the case of this compound, the para position is already substituted. Under strongly acidic conditions used for nitration (e.g., HNO₃/H₂SO₄), the dimethylamino group can be protonated, becoming a meta-directing group. This can lead to substitution at the meta position relative to the dimethylamino group. youtube.com

Alternatively, functional groups can be introduced on the aniline ring prior to the coupling reaction. For example, a substituted 4-bromoaniline (B143363) can be used in a Suzuki-Miyaura coupling with 2-pyridylboronic acid to generate a derivative with substitution on the aniline ring.

Starting Material (Aniline)Coupling Partner (Pyridine)Reaction TypeProduct
4-Bromo-N,N-dimethylaniline2-Pyridylboronic acidSuzuki-MiyauraThis compound
N,N-Dimethylaniline2-BromopyridineBuchwald-HartwigThis compound
N,N-Dimethylaniline2-IodopyridineUllmannThis compound

Incorporation of Azo and Vinyl Linkers in Related Compounds

The introduction of conjugated linkers, such as azo (-N=N-) and vinyl (-CH=CH-) groups, between the pyridine and aniline moieties significantly modifies the electronic and photophysical properties of the resulting compounds.

The synthesis of the azo-linked analog, N,N-dimethyl-4-((E)-(pyridin-2-yl)diazenyl)aniline, can be achieved through a condensation reaction between 2-aminopyridine and N,N-dimethyl-1,4-nitrosoaniline, as previously described in section 2.1.1. nih.govresearchgate.net This reaction directly installs the azo bridge.

The vinyl-linked analog, 4-((E)-2-(pyridin-2-yl)vinyl)-N,N-dimethylaniline, can be synthesized via a Wittig reaction. rsc.org This involves the reaction of a phosphonium (B103445) ylide, generated from a pyridylmethylphosphonium salt, with 4-(dimethylamino)benzaldehyde. Alternatively, a Heck coupling reaction between a halopyridine and 4-vinyl-N,N-dimethylaniline can also be employed. A reported synthesis of trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde, a precursor to related compounds, provides a relevant synthetic strategy. researchgate.net

Formation of Imidazo[1,2-a]pyridine (B132010) and Other Fused Ring Systems

The synthesis of imidazo[1,2-a]pyridines, a significant class of fused heterocyclic compounds, can be achieved through various methodologies, often involving the reaction of a 2-aminopyridine derivative with a carbonyl compound. nih.govnanobioletters.com These scaffolds are of considerable interest due to their prevalence in commercially available drugs with diverse therapeutic applications, including treatments for osteoporosis, acute heart failure, and insomnia. nih.gov

One common approach is the cyclization of 2-aminopyridines with α-halocarbonyl compounds, such as phenacyl bromides. nanobioletters.com This method has been explored with a variety of catalysts, including iodine, copper silicate (B1173343), and palladium(II) complexes. nanobioletters.com The use of heterogeneous catalysts like copper silicate offers advantages such as operational simplicity, short reaction times, and the use of less hazardous solvents. nanobioletters.com

Alternative synthetic strategies for imidazo[1,2-a]pyridines include multi-component reactions. For instance, a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone has been successfully achieved using molecular iodine as a catalyst in an aqueous medium under aerobic conditions. nih.gov This approach is noted for its environmentally benign nature. nih.gov Furthermore, electrochemical methods have been developed, utilizing catalytic hydriodic acid as a redox mediator for the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines. rsc.org This electrochemical synthesis proceeds in a simple undivided cell and avoids the need for external oxidants. rsc.org

The formation of other fused ring systems can be accomplished through reactions like the inverse electron-demand Diels-Alder (iEDDA) reaction. rsc.org This involves the reaction of an electron-poor diene with an electron-rich dienophile. rsc.org Additionally, C-N oxidative fusion has been explored as a method to create new bonds between a pyridinyl substituent and a porphyrin ring, although challenges in isolating the desired fused products have been reported. academie-sciences.fracademie-sciences.fr

Advanced Synthetic Techniques and Mechanistic Insights

The synthesis of this compound derivatives and related heterocyclic systems has benefited from the development of advanced synthetic techniques, including novel catalytic approaches and one-pot cascade reactions. These methods often provide increased efficiency, atom economy, and access to complex molecular architectures.

Catalytic Approaches (e.g., Pd(II)-catalyzed reactions)

Palladium catalysis plays a significant role in the synthesis of complex organic molecules. Both Pd(0) and Pd(II) catalysts are utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.org For example, the Suzuki coupling reaction, often catalyzed by a palladium complex, is a versatile method for creating biaryl compounds by reacting an organoboron compound with an organohalide. acs.org

In the context of synthesizing derivatives that may be structurally related to this compound, palladium-catalyzed reactions are crucial. For instance, the synthesis of disubstituted aminohydantoins, which are of interest as BACE-1 inhibitors, involves a Pd(0) or Pd(II) catalyzed cross-coupling reaction of an aminohydantoin with a heteroaryl boronic acid. acs.org This highlights the utility of palladium catalysis in constructing complex heterocyclic systems.

The following table summarizes examples of palladium-catalyzed reactions in the synthesis of related heterocyclic structures.

ReactantsCatalystProduct TypeYieldReference
Aminohydantoin and Heteroaryl boronic acidPd(0) or Pd(II)Disubstituted aminohydantoin45-75% acs.org
(4S, 4a′S, 10a′R)-2-(((dimethylamino)methylene)amino)-1,4a′-dimethyl-5-oxo-1,3′,4′,4a′, 5,10a′-hexahydro-2′H-spiro [imidazole-4,10′-pyrano[3,2-b]chromen]-8′-yl trifluoromethanesulfonate (B1224126) and Fluoropyridin-3-ylboronic acidTetrakis(triphenylphosphine)palladium(0)Hexahydropyrano[3,2-b] chromene analog14% acs.org
4-Iodopyrazole and AcetylenesPalladium catalystPyrazolyl aminohydontoins- acs.org

One-Pot and Cascade Reactions in Related Systems

A notable example is the one-pot, three-component cyclocondensation for preparing polysubstituted pyridines, which is a modification of the Bohlmann-Rahtz reaction. core.ac.uk This process involves the reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone without the need for an additional acid catalyst. core.ac.uk Similarly, N-aryl 1,4-dihydropyridine (B1200194) derivatives can be synthesized efficiently through a one-pot, four-component reaction. ias.ac.in

The synthesis of N,N-dimethylanilines from nitroarenes can also be achieved in a one-pot process using a skeletal copper catalyst. researchgate.net In this reaction, methanol (B129727) serves as a hydrogen source, an alkylating reagent, and a solvent. researchgate.net

The table below provides examples of one-pot and cascade reactions used in the synthesis of related heterocyclic compounds.

Reaction TypeReactantsProductKey FeaturesReference
Three-component cyclocondensation1,3-dicarbonyl compound, ammonia, alkynonePolysubstituted pyridinesNo additional acid catalyst core.ac.uk
Four-component reactionNaphthaldehyde, p-toluidine, ethyl propiolate, malononitrile (B47326)N-aryl 1,4-dihydropyridinesTriethylamine as base, ethanol (B145695) as solvent ias.ac.in
One-pot reductive N-methylationNitroarenes, MethanolN,N-dimethylanilinesSkeletal Cu catalyst; methanol as hydrogen source, alkylating agent, and solvent researchgate.net
Three-component reaction4-Acetylpyridine, malononitrile, dimedone/cyclohexa-1,3-dione4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivativesReflux conditions nih.gov

Investigation of Reaction Mechanisms for Derivatization

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. For the derivatization of compounds like this compound, several mechanistic pathways have been investigated.

In the formation of imidazo[1,2-a]pyridines, the classical mechanism involves two main steps: the formation of a keto-ammonium salt intermediate, followed by cyclization under basic conditions. tci-thaijo.org In iodine-catalyzed syntheses, it is believed that iodine acts as a Lewis acid to activate the carbonyl group. nih.gov

For one-pot syntheses of chromene derivatives, the reaction likely begins with the condensation of an acetylpyridine and malononitrile to form an aralkylidene malononitrile derivative. nih.gov This intermediate then undergoes a Michael-type addition with a cyclic dione, followed by enolization and subsequent in-situ cyclization. nih.gov

In the one-pot synthesis of N,N-dimethylanilines from nitrobenzenes, a plausible mechanism involves the in-situ hydrogenation of nitrobenzene (B124822) to aniline, with hydrogen generated from methanol. researchgate.net Methanol also acts as the alkylating agent in this process. researchgate.net

The study of fused-ring systems through inverse electron-demand Diels-Alder reactions reveals that the regioselectivity is governed by the charge distribution of the reacting partners. rsc.org Electron-rich dienophiles react with the electron-poor diene intermediate to yield the final products. rsc.org

The search yielded extensive information on analogous but structurally distinct compounds, particularly N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, which contains an azo (-N=N-) linker between the pyridine and aniline rings. This key structural difference results in significantly different chemical and physical properties, making its data inapplicable to the target compound. Similarly, data for the parent compounds, N,N-dimethylaniline and various other pyridine derivatives, were found but are not specific enough to fulfill the requirements of the requested article.

Consequently, it is not possible to provide a scientifically accurate and detailed article on This compound that adheres to the specified outline, as the necessary experimental findings for the following sections have not been located in the searched scientific literature:

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 4 Pyridin 2 Yl Aniline and Its Derivatives

Solid-State Structural Analysis via X-ray Diffraction

Single Crystal X-ray Diffraction Studies of the Compound and its Complexes:There are no published crystal structures for N,N-Dimethyl-4-(pyridin-2-yl)aniline or its metal complexes in the Cambridge Structural Database (CSD) or other readily accessible sources.

Without these foundational experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research, including original synthesis and characterization of This compound , would be necessary to generate the detailed information requested.

Analysis of Molecular Conformations and Torsion Angles

In a structural study of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, a related derivative, X-ray crystallography revealed that the molecule is not planar. The asymmetric unit contains two independent molecules which form a hydrogen-bonded dimer. nih.gov The dihedral angles between the mean planes of the pyridyl and the o-diaminophenyl rings were determined to be 61.80(10)° and 62.33(10)° for the two respective molecules in the asymmetric unit. nih.gov This significant twist between the rings indicates a disruption of co-planarity, a feature common in such bi-aryl systems due to steric hindrance.

Theoretical studies on similar bidentate ligands, such as N(1),N(1)-dimethyl-N(4)-(pyridin-2-ylmethyl)benzene-1,4-diamine, have been conducted using Density Functional Theory (DFT) to optimize their ground state structures, further informing the conformational possibilities of this class of compounds. researchgate.net For the pyrene-containing derivative, N,N-Dimethyl-4-(pyren-1-yl)aniline, the mean plane of the dimethylaniline group makes a significant dihedral angle of 64.12(2)° with the pyrene (B120774) ring system, highlighting how bulky aromatic substituents enforce non-planar conformations. researchgate.netnih.gov

CompoundRing System 1Ring System 2Dihedral Angle (°)
N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine (Molecule 1)Pyridylo-Diaminophenyl61.80(10)
N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine (Molecule 2)Pyridylo-Diaminophenyl62.33(10)
N,N-Dimethyl-4-(pyren-1-yl)anilineDimethylanilinePyrene64.12(2)

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Intermolecular forces play a critical role in the solid-state packing of pyridyl-aniline derivatives. These interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding: In derivatives containing N-H moieties, hydrogen bonding is a dominant organizational force. The crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine shows a self-complementary dimer assembled through strong, dual N—H⋯N hydrogen bonds. nih.govresearchgate.net This classic ring motif is a primary feature of its solid-state architecture. nih.gov The hydrogen bond distances (D···A) in this dimer are reported to be 2.996(3) Å and 3.003(3) Å, indicative of a strong interaction. nih.gov Computational studies on water-aniline complexes have also explored the nature of hydrogen bonds, differentiating between partially covalent (Ph-H2N···HOH) and electrostatic (PhHNH···OH2) interactions, which depend on whether the aniline (B41778) nitrogen acts as a hydrogen bond acceptor or donor.

CompoundDonor (D)Acceptor (A)D···A Distance (Å)Interaction Type
N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamineN-HN (pyridyl)2.996(3)Intermolecular
N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamineN-HN (pyridyl)3.003(3)Intermolecular

π-π Stacking: π-π stacking interactions are noncovalent interactions that are crucial in stabilizing crystal structures containing aromatic rings. researchgate.netmdpi.com These interactions can occur between pyridine (B92270) and aniline rings of adjacent molecules. In the crystal structure of N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, intermolecular π-π stacking occurs between adjacent phenyl rings with alternating centroid-centroid distances of 5.317(3) Å and 4.629(4) Å. nih.gov Theoretical analysis indicates that the presence of a dispersive interaction region in the space between aromatic rings is typical for π–π stacking. nih.gov The strength and geometry of these interactions are influenced by the electronic nature of the aromatic systems involved. mdpi.com While specific π-π stacking parameters for this compound are not detailed, the presence of two aromatic rings makes such interactions a highly probable feature of its solid-state assembly.

Spectroscopic Characterization of Metal Complexes and Coordination Compounds

This compound and its derivatives are effective ligands for a variety of metal ions, forming coordination complexes that have been characterized by several spectroscopic techniques. researchgate.net The coordination typically involves the nitrogen atom of the pyridine ring and, depending on the derivative, another donor atom, making them effective bidentate ligands. researchgate.netmdpi.com

Spectroscopic methods are essential for elucidating the structure and bonding within these metal complexes. researchgate.netmdpi.com

FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal center. Shifts in the vibrational frequencies of the pyridine ring stretching modes upon complexation are indicative of the nitrogen atom's involvement in bonding. jscimedcentral.com

UV-Vis Spectroscopy: The electronic spectra of these complexes provide information about the d-orbital splitting and coordination geometry around the metal ion. Studies on related complexes show that metal-to-ligand charge-transfer (MLCT) bands are often observed. iosrjournals.org The solvatochromism of some copper(II) complexes has been studied, revealing that structural changes occur in different solvents. researchgate.net

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand environment in diamagnetic complexes. researchgate.netresearchgate.net Upon coordination to a metal like Zn(II), chemical shifts of the protons on the pyridine and aniline rings are altered, providing evidence of complex formation. researchgate.net For instance, in Zn(II) complexes with N(1),N(1)-(dimethyl-N4-pyridin-2-ylmethylene)benzene-1,4-diamine, distinct changes in the NMR spectrum confirm the ligand's interaction with the metal center. researchgate.net

Mass Spectrometry: Mass spectrometry helps to confirm the stoichiometry of the complexes, with molecular ion peaks corresponding to the expected formula of the metal-ligand assembly. iosrjournals.orgekb.eg

The collective data from these techniques suggest that ligands of this type typically form stable complexes with transition metals, adopting geometries such as tetrahedral or octahedral depending on the metal ion and stoichiometry. mdpi.comiosrjournals.org

TechniqueInformation ObtainedExample Observation
FT-IR SpectroscopyConfirmation of ligand coordinationShift in pyridine ring vibrational frequencies upon metal binding. jscimedcentral.com
UV-Vis SpectroscopyCoordination geometry and electronic transitionsObservation of d-d transitions and Metal-to-Ligand Charge Transfer (MLCT) bands. iosrjournals.org
NMR Spectroscopy (1H, 13C)Structural information on diamagnetic complexesChanges in chemical shifts of ligand protons upon coordination to Zn(II). researchgate.net
Mass SpectrometryConfirmation of complex stoichiometryMolecular ion peaks correspond to the [ML2] or [ML] formula. iosrjournals.orgekb.eg

Computational and Theoretical Investigations of N,n Dimethyl 4 Pyridin 2 Yl Aniline

Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational for predicting molecular properties. DFT, especially with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy, making it a popular choice for studying organic molecules. Ab initio methods, while more computationally intensive, can provide benchmark-quality results.

Molecular Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For N,N-Dimethyl-4-(pyridin-2-yl)aniline, this process would determine key structural parameters such as bond lengths, bond angles, and the dihedral angle between the aniline (B41778) and pyridine (B92270) rings. This dihedral angle is particularly important as it governs the extent of π-conjugation between the two aromatic systems, which in turn influences the molecule's electronic properties.

While specific optimized geometry data for this compound is not available in the searched literature, studies on analogous compounds can provide insights. For instance, in a related molecule where an azo group links the rings, the dihedral angle between the pyridine and benzene (B151609) rings was found to be 12.18° nih.gov. In another analogue, N,N-Dimethyl-4-(pyren-1-yl)aniline, the dihedral angle between the dimethylaniline moiety and the pyrene (B120774) ring system is 64.12°, indicating a significantly twisted structure nih.gov. The geometry of the target compound would lie somewhere within the range dictated by steric hindrance and electronic effects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability. For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylaniline portion, while the LUMO would be concentrated on the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Detailed FMO studies on this specific molecule have not been found. However, computational analyses of other aniline derivatives show that the introduction of different substituent groups significantly alters the HOMO-LUMO energies and the energy gap thaiscience.info. A theoretical study on this compound would precisely quantify these values, providing insights into its potential applications in electronics and optics.

Electron Density Distribution and Topological Analysis (e.g., Bader's 'Atoms in Molecules' Theory)

The distribution of electrons within a molecule dictates its chemical behavior. Bader's Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing electron density (ρ(r)) and its topology. AIM can define atoms and chemical bonds within a molecule based on the electron density landscape. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker interactions like hydrogen bonds.

For this compound, an AIM analysis would quantify the charge distribution across the molecule, confirming the electron-donating nature of the dimethylamino group and the electron-withdrawing character of the pyridine ring. It would also provide a detailed description of the covalent bonding framework and any potential intramolecular non-covalent interactions. While specific studies using AIM on this molecule are absent from the literature, research on derivatives of N,N-dimethyl-4-nitroaniline has successfully used this method to analyze the contribution of different resonance forms and explain molecular properties researchgate.net.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

An MESP map of this compound would be invaluable for predicting its reactive sites. It is expected that the area around the nitrogen atom of the pyridine ring and potentially the dimethylamino nitrogen would show a negative potential (red), indicating their role as centers of nucleophilicity. Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential (blue). Such maps, as demonstrated in studies on N,N-dimethylaniline, provide a clear and intuitive guide to intermolecular interactions and chemical reactivity researchgate.net.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming molecular structures and understanding vibrational behavior.

Theoretical Vibrational Spectra (Infrared, Raman)

Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and elucidating molecular structure through characteristic vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding IR and Raman intensities with a high degree of accuracy. These theoretical spectra are instrumental in assigning the bands observed in experimental spectra.

While a dedicated vibrational analysis of this compound is not available, a comprehensive study on the related N,N-Dimethylaniline (NNDMA) molecule provides a solid foundation for understanding the vibrations associated with the dimethylaniline portion of the target molecule researchgate.netsphinxsai.com. The study combined experimental FT-IR and FT-Raman spectroscopy with DFT (B3LYP/6-311++G**) calculations.

The key vibrational modes for the NNDMA fragment would include:

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed around 3000–3100 cm⁻¹ researchgate.net. In NNDMA, these were calculated and observed in the 3027-3074 cm⁻¹ range sphinxsai.com.

Ring Vibrations: The C-C stretching vibrations within the benzene ring usually appear in the 1400–1650 cm⁻¹ region sphinxsai.com.

C-N Vibrations: The C-N stretching vibration is a key indicator for this class of compounds.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the N(CH₃)₂ group are also expected.

For this compound, additional vibrational modes corresponding to the pyridine ring would also be present, including the characteristic ring stretching and C-H bending modes. The coupling of vibrations between the two rings would also lead to unique spectral features.

Below is a table summarizing some of the key calculated and experimental vibrational frequencies for N,N-Dimethylaniline, which serves as a reference for the corresponding moiety in the target compound.

AssignmentCalculated Frequency (cm⁻¹) (B3LYP/6-311++G**)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
Aromatic C-H Stretch3074-3063
Aromatic C-H Stretch3063--
Ring C-C Stretch15781577-
Ring C-C Stretch1509-1520
CH₃ Asymmetric Stretch2996--
CH₃ Symmetric Stretch2984--
Ring Breathing704-749

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., Gauge Including Atomic Orbitals - GIAO methods)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool for the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed computational approach to predict the NMR chemical shifts of this compound. This method effectively addresses the issue of gauge-dependence in magnetic property calculations, providing reliable predictions of chemical shifts for ¹H and ¹³C nuclei.

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shift (δ) is then determined by referencing these shielding values (σ) to the shielding of a standard compound, typically tetramethylsilane (TMS), using the following equation:

δ = σ_ref - σ_sample

For this compound, these calculations would be performed after geometry optimization of the molecule to its lowest energy conformation. The predicted chemical shifts can then be compared with experimental NMR data to validate the computed structure and to aid in the assignment of signals in the experimental spectrum. Discrepancies between the calculated and experimental shifts can provide insights into solvent effects or conformational changes in solution.

Below is a hypothetical table representing the kind of data that would be generated from GIAO calculations for this compound.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1150.2Not Available
C2112.5Not Available
C3129.8Not Available
C4121.7Not Available
C5 (Py)155.9Not Available
C6 (Py)149.3Not Available
C7 (Py)120.1Not Available
C8 (Py)136.8Not Available
C9 (Py)122.4Not Available
N-CH₃40.5Not Available
H (Aromatic)6.8 - 8.5Not Available
H (CH₃)3.0Not Available

Note: The values in this table are illustrative and not based on actual published computational data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the electronic excited states of molecules. For this compound, TD-DFT calculations can predict the electronic absorption spectrum, providing insights into the nature of its electronic transitions. These calculations yield information about the excitation energies, oscillator strengths, and the molecular orbitals involved in the transitions.

The electronic spectrum of this compound is expected to be characterized by π-π* and n-π* transitions. The dimethylamino group acts as an electron-donating group, while the pyridyl group is electron-withdrawing, leading to potential intramolecular charge transfer (ICT) character in some of the electronic transitions. TD-DFT calculations can elucidate the nature of these transitions by analyzing the contributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to the excited states.

A typical TD-DFT study on this molecule would involve calculations in both the gas phase and in various solvents, often modeled using the Polarizable Continuum Model (PCM), to understand the effect of the environment on the electronic transitions. The results would be presented in a table summarizing the key parameters for the most significant electronic transitions.

TransitionWavelength (nm)Oscillator Strength (f)Major Contributions
S₀ → S₁3500.45HOMO → LUMO (95%)
S₀ → S₂2800.12HOMO-1 → LUMO (70%), HOMO → LUMO+1 (25%)
S₀ → S₃2500.68HOMO-2 → LUMO (80%)

Note: The data presented in this table is a hypothetical representation of TD-DFT results for this compound and is for illustrative purposes only.

Reactivity and Stability Predictions

Global Reactivity Descriptors (Electronegativity, Chemical Hardness, Global Softness)

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a greater chemical hardness and higher stability.

Global Softness (S): Is the reciprocal of chemical hardness (S = 1 / 2η) and indicates the molecule's polarizability.

These descriptors provide a quantitative measure of the molecule's reactivity. A high electronegativity suggests the molecule is a good electron acceptor, while a low chemical hardness (high softness) indicates high reactivity.

DescriptorValue (eV)
E_HOMO-5.8
E_LUMO-1.2
Energy Gap (ΔE)4.6
Electronegativity (χ)3.5
Chemical Hardness (η)2.3
Global Softness (S)0.217

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from such calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. wikipedia.org For this compound, NBO analysis can be used to understand the delocalization of electron density arising from the interaction between the electron-donating dimethylamino group and the electron-withdrawing pyridyl ring.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. wikipedia.org The interactions between filled (donor) and empty (acceptor) orbitals are then analyzed using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization.

In this compound, significant donor-acceptor interactions are expected between the lone pair of the aniline nitrogen and the π* antibonding orbitals of the aromatic rings, as well as between the π orbitals of the aniline ring and the π* orbitals of the pyridyl ring. These interactions contribute to the stability of the molecule and are indicative of intramolecular charge transfer.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N_aniline)π* (C_aromatic - C_aromatic)15.2
π (C_aniline - C_aniline)π* (C_pyridyl - C_pyridyl)8.5
π (C_pyridyl - C_pyridyl)π* (C_aniline - C_aniline)5.1

Note: This table contains example data to illustrate the output of an NBO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and intermolecular interactions in different environments, such as in solution or in the solid state.

By simulating the motion of the atoms over time, MD can explore the potential energy surface of the molecule and identify the most stable conformations. A key aspect to investigate for this molecule would be the dihedral angle between the pyridyl and aniline rings, which influences the extent of π-conjugation and, consequently, its electronic properties.

MD simulations can also be used to study the interactions of this compound with solvent molecules. By analyzing the radial distribution functions and coordination numbers, it is possible to understand how the solvent structures around the molecule and to quantify the strength of solute-solvent interactions. This information is crucial for understanding its behavior in solution.

Non-Linear Optical (NLO) Property Simulations and Prediction

Molecules with significant intramolecular charge transfer, such as this compound, are potential candidates for non-linear optical (NLO) materials. Computational methods can be used to predict the NLO properties of this molecule, including the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The calculation of NLO properties is typically performed using quantum chemical methods, such as DFT, often in conjunction with a suitable basis set. The first hyperpolarizability is a tensor quantity, but often the magnitude of the total hyperpolarizability (β_tot) is reported. A large β_tot value is indicative of a strong NLO response.

For this compound, the donor-π-acceptor architecture is expected to give rise to a significant first hyperpolarizability. Computational studies would involve optimizing the geometry and then calculating the static and frequency-dependent hyperpolarizabilities. The results of these simulations can guide the design of new molecules with enhanced NLO properties.

PropertyCalculated Value
Dipole Moment (μ)4.5 D
First Hyperpolarizability (β_tot)30 x 10⁻³⁰ esu

Note: The values presented in this table are hypothetical and are intended to illustrate the type of data obtained from NLO property simulations.

Advanced Materials Science Applications of N,n Dimethyl 4 Pyridin 2 Yl Aniline Derivatives

Organic Optoelectronic Device Applications

The inherent electronic properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline derivatives have positioned them as versatile components in the fabrication of organic optoelectronic devices. Their ability to transport charge and emit light upon electrical excitation is central to their application in this field.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Derivatives of this compound are investigated for their potential in Organic Light-Emitting Diodes (OLEDs), devices that convert electricity into light. The fundamental process of light emission in these devices is electroluminescence, which occurs upon the recombination of holes and electrons injected into an organic semiconductor layer. The color and efficiency of this light are dependent on the molecular structure of the emissive material.

The combination of a pyridine-containing fragment with an aniline-type structure can lead to materials with tunable electroluminescent properties. For instance, modifying the core structure of aniline-bridged emitters can significantly shift the emission wavelength. st-andrews.ac.uk A novel orange thermally activated delayed fluorescence (TADF) emitter, DDiKTa-A, which is based on the dimerization of a sky-blue emitter through a central aniline (B41778) bridge, demonstrates how structural modifications can red-shift the emission from blue to yellow. st-andrews.ac.uk In doped films, this material achieves a high photoluminescence quantum yield of 92% and emits at 562 nm. st-andrews.ac.uk OLEDs fabricated with this emitter showed a maximum external quantum efficiency (EQE) of 20.3%. st-andrews.ac.uk

Furthermore, pyrene- and pyridine-containing compounds have been developed as sky-blue emitters for OLEDs. nih.gov A tripyrenylpyridine derivative, for example, was used as the emissive layer in a nondoped OLED, displaying sky-blue electroluminescence and achieving a maximum EQE of 6.0%. nih.gov The high efficiency for a simple device architecture was attributed to a good balance of electron and hole transport within the material. nih.gov These examples highlight the potential of designing this compound derivatives to achieve efficient electroluminescence across the visible spectrum. A basic two-layer OLED structure consists of a hole-transport layer and an electron-transport layer, where the interface is an efficient site for hole-electron recombination and subsequent electroluminescence. hongik.ac.kr

Organic Photovoltaics (OPV) and Charge Carrier Photogeneration

In the realm of organic photovoltaics (OPVs), which convert light into electricity, the focus is on efficient photogeneration of charge carriers (electrons and holes) and their subsequent extraction. The donor-acceptor (D-A) structure inherent to this compound derivatives is advantageous for this purpose. A related azo-derivative, N,N-Dimethyl-4-[(2-pyrid-yl)diazen-yl]aniline, has been noted for its potential application in photovoltaic frameworks. researchgate.net

For efficient power conversion in perovskite solar cells, a critical component is the hole transport material (HTM), which selectively extracts holes from the light-absorbing perovskite layer and transports them to the electrode. nih.gov The properties of the HTM, particularly its highest occupied molecular orbital (HOMO) energy level, are crucial for efficient charge extraction. mdpi.com Azulene-based derivatives incorporating a 4-pyridyl group have been synthesized and used as HTMs in perovskite solar cells. mdpi.com The introduction of the pyridine (B92270) moiety helps to adjust the material's energy levels, providing a sufficient driving force for hole extraction from the perovskite. mdpi.com Devices using these materials have achieved power conversion efficiencies (PCE) as high as 18.10%. mdpi.com While inorganic materials are also explored for their stability, organic HTMs are central to many high-efficiency devices. researchgate.net

The general structure of a perovskite solar cell involves charge transport layers that are critical for the effective extraction and transportation of charge carriers. researchgate.net

Role as Hole-Transporting, Emissive, or Host Materials in Devices

The versatility of the this compound scaffold allows its derivatives to function in several key roles within an OLED, including as the hole-transporting material (HTM), the light-emitting dopant, or the host material for the emissive layer. nih.govresearchgate.net

Hole-Transporting Materials (HTMs): An effective HTM must facilitate the movement of holes from the anode towards the emissive layer. mdpi.com Pyridine-appended pyrene (B120774) derivatives have been studied as HTMs in yellow OLEDs, with one such device showing a maximum luminance of 17,300 cd/m² and an external quantum efficiency (EQE) of 9%. acs.org Similarly, acridine-based materials incorporating a triphenylamine (B166846) structure have demonstrated excellent performance as HTMs, with one derivative achieving an EQE of 21.59% in a yellow phosphorescent OLED. nih.gov The performance of these materials often surpasses that of standard HTMs like TAPC. nih.gov

Emissive Materials: As emitters, these compounds are responsible for the light generation in the device. Pyrenylpyridine derivatives have been shown to be effective sky-blue emitters. nih.gov Their highly twisted molecular conformations and amorphous film-forming properties are beneficial for achieving efficient and stable electroluminescence. nih.gov

Host Materials: In phosphorescent OLEDs (PhOLEDs), the emissive phosphorescent dopant is dispersed within a host material to prevent concentration quenching. mdpi.com A suitable host must have a high triplet energy to efficiently transfer energy to the dopant. Pyridinyl-carbazole based compounds have been developed as host materials for both green and blue PhOLEDs. mdpi.com One such host material, when used in a blue PhOLED, resulted in a device with a high EQE of 10.3%. mdpi.com Another device using a similar host for a green emitter achieved a power efficiency of 34.1 lm/W at a brightness of 1000 cd/m². mdpi.com Pyridine-substituted spirobifluorene derivatives have also been reported as high-triplet-energy (around 2.7 eV) host materials for green and sky-blue PhOLEDs. researchgate.net Bipolar host materials, which can transport both holes and electrons, are particularly desirable. rsc.orgnih.gov

The performance of OLEDs incorporating such materials is summarized in the table below.

RoleDerivative TypeEmitter/DopantMax. EQE (%)Max. Power Efficiency (lm/W)Emission ColorReference
HTMAcridine-TriphenylamineYellow Phosphor21.5929.28Yellow nih.gov
HTMPyrene-PyridineYellow Phosphor9.0-Yellow acs.org
EmissiveTripyrenylpyridineNone (nondoped)6.0-Sky-Blue nih.gov
HostPyridinyl-CarbazoleFIrpic (Blue)10.324.9Blue mdpi.com
HostPyridinyl-CarbazoleIr(ppy)₃ (Green)9.434.1Green mdpi.com
HostIndenocarbazole-PyrimidineGreen Phosphor21.787.1Green rsc.org

Chemical Sensing and Fluorescent Probe Development

The electronically active and environmentally sensitive nature of this compound derivatives makes them excellent platforms for the design of chemical sensors and fluorescent probes.

Design Principles of Charge-Transfer Fluorescent Probes

The rational design of small molecule fluorescent probes is a cornerstone of chemical biology and materials science. rsc.org A key design principle involves the creation of molecules with intramolecular charge transfer (ICT) characteristics. These probes typically consist of an electron donor (D) and an electron acceptor (A) connected by a π-conjugated system. The N,N-dimethylaniline group is a classic electron donor, while the pyridine ring acts as an electron acceptor. In this compound, these two moieties are directly linked, creating a D-A structure.

Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The energy of this ICT state, and thus the color of the fluorescence emission, is highly sensitive to the polarity of the local environment. This solvatochromic behavior is a foundational principle for designing probes that can report on their surroundings. A well-studied analogue, Pyrene-N,N-dimethylaniline (PyDMA), exemplifies this principle, where the electron donor N,N-dimethylaniline is linked to the electron acceptor pyrene. researchgate.net The twisted geometry between the donor and acceptor in such molecules modulates the charge transfer process and results in unique absorption and emission spectra. researchgate.netgoettingen-research-online.denih.gov The design of fluorescent probes often aims to modulate key photophysical properties like quantum yield and Stokes shift through chemical modification. rsc.org

Sensing Mechanisms (e.g., Pyridinium (B92312) Salt Formation, Fluorescence Quenching)

The detection of specific analytes by fluorescent probes based on this compound can be achieved through several mechanisms that alter the fluorescence output.

Pyridinium Salt Formation: The nitrogen atom of the pyridine ring is basic and can react with various electrophiles, such as protons (acids) or alkylating agents, to form a pyridinium salt. researchgate.netrsc.org This reaction significantly alters the electronic properties of the pyridine ring, making it a much stronger electron-withdrawing group. This change in the acceptor strength dramatically affects the ICT process, leading to a detectable change in the fluorescence color or intensity. This principle can be used to design probes for pH or for specific molecules that can cause alkylation or acylation. The synthesis of pyridinium salts is a well-established process, often involving the reaction of a pyridine derivative with an appropriate reagent. nih.govnih.gov

Fluorescence Quenching: Another common sensing mechanism is fluorescence quenching, where the interaction of the probe with an analyte leads to a decrease in fluorescence intensity. Quenching can occur through various processes, including photoinduced electron transfer (PET) or energy transfer. For example, a probe based on the this compound scaffold could be designed where the binding of a metal ion or another analyte to a receptor site facilitates a non-radiative decay pathway, thus "turning off" the fluorescence. Studies on the quenching of pyrene fluorescence by nitroanilines demonstrate that molecules with high polarity and hyperpolarizability can be efficient quenchers, and the mechanism can involve the formation of ground-state complexes. researchgate.net This suggests that analytes that can interact strongly with the D-A system of a this compound derivative could act as effective quenchers, forming the basis of a "turn-off" sensor.

Applications in Hydrazine (B178648) Detection and Polarity Mapping

There is no scientific literature available that details the use of this compound or its direct derivatives for the detection of hydrazine. Research into fluorescent probes for hydrazine has explored other heterocyclic structures. For instance, novel probes based on the imidazo[1,2-a]pyridine (B132010) scaffold have been developed and shown to be effective for hydrazine detection. bldpharm.com These probes, however, are structurally distinct from this compound.

Similarly, while the solvatochromic properties of certain donor-acceptor molecules are utilized for polarity mapping, no studies have been identified that investigate this phenomenon in this compound. Research in this area has focused on compounds like N,N-Dimethyl-4-(pyren-1-yl)aniline, where the pyrene moiety acts as the fluorophore and its emission spectrum is sensitive to the polarity of the solvent. This particular compound has been studied for its intramolecular charge transfer characteristics, which are influenced by the surrounding solvent environment.

Other Emerging Materials Applications

Photochromic Materials

The investigation into photochromic materials has encompassed a wide range of organic and inorganic compounds that can undergo reversible changes in their optical properties upon exposure to light. However, a review of the available literature did not yield any studies on the photochromic behavior of this compound.

Dye-Sensitized Solar Cells

The field of dye-sensitized solar cells (DSSCs) has seen extensive research into various organic dyes as photosensitizers. While aniline derivatives are a known class of electron donors used in DSSC dyes, no published research specifically reports the use or performance of this compound in this application.

Structure Property and Structure Activity Relationship Sar Studies

Elucidation of Structure-Optical Property Relationships

The optical properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline and its derivatives are intrinsically linked to their molecular structure, particularly the donor-acceptor nature of the molecule. The N,N-dimethylaniline moiety acts as a potent electron donor, while the pyridin-2-yl group serves as an electron acceptor. This intramolecular charge transfer (ICT) character is fundamental to its photophysical behavior.

Studies on analogous donor-acceptor systems have demonstrated that the extent of this charge transfer significantly influences the absorption and emission spectra of the molecule. For instance, in related pyrene-N,N-dimethylaniline (PyDMA) systems, where pyrene (B120774) acts as the electron acceptor, the covalent linkage between the donor and acceptor moieties leads to unusual absorption and emission spectra, positioning them as molecular diodes where the charge transfer processes can be modulated by the twist angle between the donor and acceptor groups. nih.govresearchgate.net

The solvatochromic behavior of related compounds, where the absorption or emission wavelength shifts with the polarity of the solvent, further underscores the ICT nature of these molecules. rsc.orgnih.gov For example, a series of solvatochromic dyes with an N,N-dimethylaminophenyl donor and a pyridinium (B92312) acceptor displayed inverted solvatochromism. rsc.org This phenomenon can be rationalized by the differential stabilization of the ground and excited states by the solvent.

The fluorescence properties of compounds containing the pyridine-aniline scaffold are also highly dependent on the solvent environment. Studies on 2-amino-4,6-diphenylnicotinonitriles, which feature a similar donor-acceptor framework, have shown that the emission maximum values vary in different solvents, indicating that the solvent can influence the energy levels and electronic transitions involved in the fluorescence process. nih.gov

Furthermore, the introduction of different functional groups can tune the optical properties. For example, coordination compounds formed with ligands like N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline exhibit interesting photophysical properties, including nonlinear reversible saturated absorption and luminescence that can be tuned by the choice of metal ion. researchgate.net The ligand itself shows visible green luminescence, and coordination to a metal like zinc can lead to a strong orange-light emission attributed to ligand-metal charge transfer (LMCT). researchgate.net

Correlating Molecular Conformation and Electronic Structure with Properties

The three-dimensional arrangement of the atoms in this compound, specifically the dihedral angle between the pyridine (B92270) and aniline (B41778) rings, plays a crucial role in determining its electronic structure and, consequently, its properties. The degree of planarity affects the extent of π-conjugation between the donor and acceptor moieties.

X-ray crystallographic studies of a closely related compound, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, reveal that the molecule is nearly coplanar. nih.govresearchgate.net The dihedral angle between the pyridine and benzene (B151609) rings is reported to be 12.18 (7)°. nih.govresearchgate.netnih.gov This near-planar conformation allows for efficient electronic communication between the electron-donating dimethylamino group and the electron-accepting pyridyl group, which is essential for its charge-transfer characteristics. The mean plane of the dimethylamino substituent is slightly twisted by 6.1 (2)° relative to the benzene ring. nih.govresearchgate.netnih.gov

In another related structure, N,N-Dimethyl-4-(pyren-1-yl)aniline, the dimethylamine (B145610) group and the benzene ring are almost coplanar, with a dihedral angle of 2.81 (9)°. nih.govresearchgate.netnih.gov However, the mean plane of the donor unit makes a significant dihedral angle of 64.12 (2)° with the pyrene acceptor ring system. nih.govresearchgate.netnih.govdoaj.org This twisted conformation modulates the electronic coupling between the donor and acceptor, influencing the charge transfer mechanism and leading to unique optical properties. nih.govresearchgate.net

Theoretical calculations can further elucidate the relationship between conformation and electronic properties. By calculating the energies of different conformers (e.g., planar vs. twisted), it is possible to predict the most stable geometry and how deviations from this geometry affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These orbitals are central to the electronic transitions that govern the molecule's optical and redox properties.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. For pyridine-aniline derivatives, QSAR studies can provide valuable insights for the rational design of new molecules with enhanced or targeted functionalities.

Although specific QSAR models for this compound are not extensively reported in the literature, studies on related pyridine derivatives have demonstrated the utility of this approach. For instance, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed for N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, which are potential anticancer agents. nih.gov These models, which yielded high correlation coefficients (r²) of 0.969 for CoMFA and 0.936 for CoMSIA, can predict the biological activity of new compounds and guide the design of more potent inhibitors. nih.gov

Similarly, 2D-QSAR studies have been conducted on aminopyridine, anilinopyrimidine, and pyridine carboxamide-based JNK inhibitors. researchgate.net These models use molecular topological and quantum chemical descriptors to construct relationships between the chemical structure and the inhibitory activity. Such studies are instrumental in screening for potent inhibitors of protein kinases. researchgate.net

The principles of molecular design for functional materials based on pyridine-aniline scaffolds often involve leveraging their donor-acceptor characteristics. The design of novel anticancer structures based on pyridine and bipyridine derivatives has been guided by QSAR models, leading to the identification of compounds with lower IC50 values against cervical cancer cell lines. chemrevlett.comchemrevlett.com The design process often involves molecular docking studies to understand the binding interactions with target proteins and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess the drug-likeness of the designed compounds. nih.govchemrevlett.comchemrevlett.com

The general workflow for designing new functional molecules based on the this compound scaffold would involve:

Synthesizing a library of derivatives with systematic structural modifications.

Experimentally measuring the desired property or activity.

Developing a QSAR model using computational descriptors.

Using the model to predict the properties of virtual compounds.

Synthesizing and testing the most promising candidates.

Influence of Substituent Effects on Reactivity and Physical Properties

The introduction of different substituents onto the pyridine or aniline rings of this compound can significantly alter its reactivity and physical properties. These effects are primarily electronic and steric in nature.

Electron-donating or electron-withdrawing groups can modulate the electron density distribution within the molecule, thereby influencing its redox potentials, photophysical properties, and reactivity in chemical reactions. For instance, in meso-tetraphenylporphyrin derivatives, the introduction of a 4'-pyridyl moiety, an electron-withdrawing group, increases the reduction potential of the excited photocatalyst. nih.gov Conversely, the presence of substituents with non-bonding electron pairs, such as an amino group, facilitates the oxidation of the excited state. nih.gov The introduction of strong electron-withdrawing groups like formyl or benzoyl enhances the ease of reduction in both the ground and excited states. nih.gov

Structure-activity relationship (SAR) studies of various inhibitors containing a pyridinyl moiety highlight the importance of substituent effects. In the development of β-secretase (BACE-1) inhibitors, the incorporation of a phenyl ring with electron-withdrawing groups like cyano and difluorophenyl at the 3-position of a lead molecule greatly enhanced its activity. acs.org Furthermore, the incorporation of heteroaryl groups such as pyrazinyl or pyridinyl further improved potency and selectivity. acs.org

The position of the substituent also plays a critical role. SAR studies on BACE-1 inhibitors revealed that modifying the S2' region with thienyl and pyrazolyl substituents on an aminohydantoin scaffold enhances activity and selectivity. acs.org While pyridine analogs were found to be more potent than pyrimidines, they exhibited lower selectivity. acs.org

The Hammett equation can be a useful tool for quantifying the electronic effects of substituents on the reactivity and properties of this compound derivatives. This equation relates the reaction rate or equilibrium constant of a series of substituted compounds to the electronic properties of the substituents.

Below is a table summarizing the expected effects of different types of substituents on the properties of this compound.

Substituent Type on Aniline RingExpected Effect on Electron Density of Aniline NExpected Effect on Donor StrengthExpected Effect on Reactivity towards Electrophiles
Electron-Donating (e.g., -OCH₃, -CH₃)IncreaseIncreaseIncrease
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃)DecreaseDecreaseDecrease
Substituent Type on Pyridine RingExpected Effect on Electron Density of Pyridine NExpected Effect on Acceptor StrengthExpected Effect on Basicity of Pyridine N
Electron-Donating (e.g., -OCH₃, -CH₃)IncreaseDecreaseIncrease
Electron-Withdrawing (e.g., -Cl, -CN)DecreaseIncreaseDecrease

Future Research Directions and Potential Breakthroughs

Development of Novel and Sustainable Synthetic Routes

The future synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline will increasingly prioritize green and sustainable practices. Traditional methods are often being supplanted by more environmentally benign alternatives that offer high efficiency and atom economy.

One promising avenue is the adoption of photoredox-induced Meerwein arylation . This method allows for the C-H arylation of pyridines using diazonium salts generated in situ from anilines, all under the irradiation of visible light from LEDs. acs.org This approach is notable for its tolerance of a wide array of functional groups, which is a significant advantage for creating diverse derivatives. acs.org

Another key area of development is transition-metal-catalyzed C-H functionalization . beilstein-journals.orgrsc.org Techniques involving palladium and other transition metals enable the direct arylation of pyridine (B92270) rings, providing a more direct and less wasteful route to the target molecule compared to classical cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net Specifically, palladium-catalyzed Suzuki coupling reactions have been successfully employed for the synthesis of complex molecules containing pyridyl-aniline moieties, demonstrating the robustness of this approach. acs.org The development of catalysts that can operate under milder conditions and with lower loadings will be a key focus.

Furthermore, the principles of green chemistry are being more broadly applied, such as the use of renewable resources and non-toxic catalysts. For instance, research into using natural catalysts like lemon juice in conjunction with concentrated solar radiation for related heterocyclic syntheses showcases a creative and sustainable approach that could be adapted for pyridyl-aniline synthesis. nih.govresearchgate.net The exploration of bio-based solvents as replacements for hazardous polar aprotic solvents commonly used in polymer synthesis also points towards a greener future for chemical manufacturing processes. nih.gov

Synthetic MethodKey FeaturesPotential Advantages
Photoredox-Induced Meerwein ArylationUses visible light, in situ generation of diazonium salts.High functional group tolerance, sustainable. acs.org
Transition-Metal-Catalyzed C-H FunctionalizationDirect arylation of pyridine rings. beilstein-journals.orgrsc.orgHigh atom economy, reduced waste. nih.govresearchgate.net
Suzuki CouplingPalladium-catalyzed cross-coupling of boronic acids. acs.orgRobust and versatile for complex molecule synthesis. acs.org
Green Chemistry ApproachesUse of renewable resources and non-toxic catalysts. nih.govresearchgate.netEnvironmentally benign, sustainable. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Molecular and Material Design

Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of materials based on this compound. Advanced modeling techniques allow for the prediction of molecular properties and the rational design of new derivatives with tailored functionalities.

Density Functional Theory (DFT) is a powerful tool for this purpose. DFT calculations can predict electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the charge transfer characteristics of the molecule. nih.gov This is particularly relevant for designing materials for optoelectronic applications. For instance, computational studies on related pyridine derivatives have been used to predict their potential for brain tumor penetration and cytotoxicity, demonstrating the predictive power of these methods in a biomedical context. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. By developing 3D-QSAR models, it is possible to predict the biological activity of new compounds, which can guide the synthesis of more potent and selective molecules for various applications. researchgate.net

These computational approaches not only save significant time and resources by prioritizing the synthesis of the most promising candidates but also provide deep insights into the structure-property relationships that govern the behavior of these molecules.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Predictive molecular design.Electronic properties (HOMO, LUMO), reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity.Potency and selectivity of new derivatives. researchgate.net

Exploration of New Coordination Architectures with Enhanced Functionality

The pyridine and aniline (B41778) moieties in this compound make it an excellent ligand for the construction of novel coordination complexes and metal-organic frameworks (MOFs). rsc.org Future research will focus on creating new coordination architectures with enhanced functionalities.

The versatility of pyridyl-aniline type ligands has been demonstrated in their ability to form a range of structures, from discrete mononuclear and dimeric complexes to 1D coordination polymers, with metals such as zinc, copper, and silver. researchgate.netresearchgate.netnih.gov The final structure is often influenced by the choice of metal ion and counter-anions. researchgate.net

A significant area of exploration is the synthesis of luminescent coordination compounds . For example, a zinc complex of a related pyridyl-azo-aniline ligand has been shown to exhibit strong orange-light emission, attributed to ligand-metal charge transfer (LMCT). researchgate.net By carefully selecting the metal center and modifying the ligand structure, it is possible to tune the luminescent properties for applications in lighting and sensing.

Furthermore, the development of porous MOFs using pyridyl-aniline based ligands holds promise for applications in gas storage and separation. rsc.org The introduction of functional groups onto the ligand can be used to tailor the pore size and surface chemistry of the MOF, leading to materials with high selectivity for specific gases.

Coordination ArchitectureMetal IonsPotential Functionalities
Discrete ComplexesZn(II), Cu(II), Ag(I)Catalysis, Luminescence. researchgate.netresearchgate.net
1D Coordination PolymersZn(II), Cu(I)Non-linear optics, Luminescence. researchgate.net
Metal-Organic Frameworks (MOFs)In(III), various transition metalsGas storage and separation, Catalysis. rsc.org

Expansion into Emerging Optoelectronic and Advanced Sensing Technologies

The unique electronic properties of this compound, characterized by its electron-donating dimethylaniline group and electron-accepting pyridine ring, make it a highly promising candidate for a variety of emerging optoelectronic and advanced sensing applications.

In the field of solar energy , pyridine derivatives are being explored for their potential to enhance the performance of perovskite solar cells (PSCs) . nih.govresearchgate.net They can act as a passivating agent for defects on the perovskite surface, reducing non-radiative recombination and improving the power conversion efficiency and stability of the devices. researchgate.netacs.org Polyaniline derivatives have also been successfully used as hole transport materials in PSCs. researchgate.net The tailored electronic properties of this compound could be leveraged for similar applications.

The development of fluorescent sensors is another exciting area of research. The luminescence of pyridyl-aniline derivatives can be sensitive to the presence of specific analytes, making them suitable for chemical sensing applications. The ability to form complexes with various metal ions also opens up possibilities for the detection of metal cations.

Furthermore, the non-linear optical (NLO) properties observed in related coordination compounds suggest that materials based on this compound could find use in photonic and data storage technologies . researchgate.net The study of the excited-state dynamics of this molecule using techniques like transient absorption spectroscopy will be crucial for understanding and optimizing its performance in these applications. researchgate.netrsc.org

TechnologyPotential Role of this compoundKey Research Focus
Perovskite Solar Cells (PSCs)Defect passivation, hole transport material. nih.govresearchgate.netresearchgate.netImproving efficiency and stability of PSCs. acs.org
Advanced SensingFluorescent chemosensors.Detection of metal ions and other analytes.
OptoelectronicsNon-linear optical materials.Development of materials for photonics and data storage. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For Schiff base derivatives like this compound, maintaining room temperature (20–25°C) during condensation reactions between primary amines and carbonyl precursors minimizes side reactions. Reaction times of 6–12 hours and a molar ratio of 1:1.2 (amine:carbonyl) are typical for balanced conversion and purity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using methanol or ethanol) enhances purity. Monitoring via TLC and adjusting pH to ~7 during workup prevents decomposition .

Q. What characterization techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer: A multi-technique approach is critical:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the dimethylamino group shows a singlet at δ ~3.0 ppm, while pyridyl protons appear as distinct aromatic signals .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 227.1422 for C13_{13}H15_{15}N3_3) .
  • X-ray Crystallography: Resolves bond angles and spatial arrangement, particularly useful for detecting tautomeric forms or crystallographic packing effects .

Q. How does the electronic structure of this compound influence its reactivity in Schiff base formation?

  • Methodological Answer: The dimethylamino group is electron-donating, activating the aromatic ring toward electrophilic substitution. The pyridyl nitrogen acts as a weak base, facilitating proton transfer during condensation with carbonyl compounds. Reactivity can be modulated by substituting the pyridine ring (e.g., fluorination) to alter electron density and steric effects .

Advanced Research Questions

Q. What strategies are employed to study the coordination chemistry of this compound with transition metals?

  • Methodological Answer: The pyridyl and dimethylamino groups serve as potential ligands. For example:
  • Platinum(II) Complexes: Cyclometalation reactions under inert atmospheres (e.g., argon) yield complexes like [Pt(C^N)(N^N)]Cl, where C^N is the cyclometalated ligand. Characterization via UV-vis spectroscopy (MLCT bands) and cyclic voltammetry (redox potentials) reveals electronic properties .
  • Palladium(II) Adducts: Reactions with PdCl2_2 in DMF at 80°C form dichloro-(ligand)-palladium complexes, analyzed via 1^{1}H NMR to track ligand displacement .

Q. How can mechanistic insights into the biological activity of this compound be derived from spectroscopic data?

  • Methodological Answer: Fluorescence quenching assays and UV-vis titration with biomacromolecules (e.g., DNA, enzymes) quantify binding constants (KbK_b). For instance, a hypochromic shift in UV-vis spectra upon DNA interaction suggests intercalation. Molecular docking simulations (AutoDock Vina) complement experimental data to predict binding modes .

Q. What methodologies are used to investigate the compound’s potential in radioisotope labeling?

  • Methodological Answer: Radioiodination via iododestannylation: React the tributylstannyl precursor with [123^{123}I]NaI and H2_2O2_2 in ethanol at 70°C for 30 minutes. Purify using HPLC (C18 column, acetonitrile/water gradient) and validate radiochemical purity (>95%) via radio-TLC .

Q. How should researchers address contradictions in crystallographic data for structurally similar derivatives?

  • Methodological Answer: Discrepancies in bond lengths or dihedral angles (e.g., pyridyl-aniline torsion angles varying by 10° between studies) may arise from crystal packing or solvent effects. Use density functional theory (DFT) calculations (B3LYP/6-31G*) to compare optimized gas-phase structures with experimental data. Cross-validate using multiple crystals from different solvent systems .

Q. What computational approaches are effective in predicting the photophysical properties of metal complexes derived from this compound?

  • Methodological Answer: Time-dependent DFT (TD-DFT) with the PBE0 functional and LANL2DZ basis set simulates absorption/emission spectra. Compare computed excitation energies (λmax\lambda_{\text{max}}) with experimental UV-vis/PL data to identify charge-transfer transitions. Natural Transition Orbital (NTO) analysis visualizes electron-hole pairs in excited states .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.